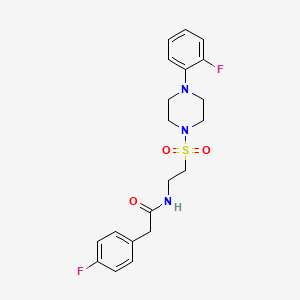

2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3S/c21-17-7-5-16(6-8-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDXBBZCKAZLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a novel piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring, fluorophenyl groups, and a sulfonamide moiety, which contribute to its unique biological profile.

- Molecular Formula : C18H22F2N4O2S

- Molecular Weight : 396.45 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Piperazine derivatives are known to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing piperazine rings have shown efficacy against various bacterial strains.

- Anticancer Activity : Some studies indicate that piperazine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuropharmacological Effects : Certain piperazine compounds modulate neurotransmitter systems, which may lead to anxiolytic or antidepressant effects.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies showed the compound's effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In studies targeting human cancer cell lines, the compound exhibited promising anticancer activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 µM |

| HeLa (Cervical Cancer) | 25 µM |

| A549 (Lung Cancer) | 30 µM |

The compound induced apoptosis in these cell lines, as evidenced by increased caspase activity and DNA fragmentation assays.

Study on Antimicrobial Properties

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial activity of several piperazine derivatives, including our compound. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections resistant to conventional antibiotics .

Study on Anticancer Effects

In a recent publication in Cancer Research, researchers investigated the effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a promising candidate for further development in oncology .

Comparison with Similar Compounds

Structural Analogues

*Estimated based on structure.

Key Observations :

- Fluorine positioning : The target compound’s 4-fluoro (acetamide) and 2-fluoro (piperazine) substituents may optimize steric and electronic interactions compared to analogues with uniform substitution (e.g., compound 16 in ).

- Linker groups : Sulfonylethyl (target) vs. thiazolyl (compound 15 in ) or thioether (JJC8-016 in ) alter solubility and hydrogen-bonding capacity.

Key Observations :

- Yields for piperazine-acetamide derivatives vary widely (53–86%), influenced by substituent complexity and purification methods .

- Melting points correlate with polarity; sulfonyl-containing compounds (e.g., compound 6h) exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding .

Computational and Pharmacokinetic Insights

- LogP Values : The target compound’s calculated LogP (~2.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and solubility.

- Metabolic Stability: Fluorine atoms likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.